2-Cyclopropylpyrimidin-4-amine
Overview
Description
2-Cyclopropylpyrimidin-4-amine is a heterocyclic organic compound . It is a versatile chemical compound used in scientific research. Its unique properties make it valuable for investigating novel drug targets and designing therapeutic interventions.
Synthesis Analysis
The synthesis of this compound can be achieved via several methods, including coupling reactions of pyrimidine derivatives with amines or by the reaction of chloroalkylpyrimidines with ammonia .Molecular Structure Analysis
The molecular structure of this compound is C7H9N3 . The InChI code is 1S/C7H8ClN3/c8-5-3-6 (9)11-7 (10-5)4-1-2-4/h3-4H,1-2H2, (H2,9,10,11) and the InChI key is WBQKIWSXIDSZQE-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a white to off-white solid . The compound has a molecular weight of 169.61 g/mol . It is sparingly soluble in water .Scientific Research Applications
Synthesis of α-Aminophosphonates
2-Cyclopropylpyrimidin-4-amine derivatives are utilized in the synthesis of α-aminophosphonates, which are achieved through a simple and efficient method. This involves a three-component condensation reaction, proving to be a promising approach in organic synthesis (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014).
Pharmacological Evaluation
Aminopyrimidine derivatives, including this compound, have been evaluated for their pharmacological properties, particularly as 5-HT(1A) agonists. These compounds display moderate potency and metabolic stability, indicating their potential in therapeutic applications (A. Dounay et al., 2009).
Anti-Cancer Activity
4-Aryl-N-phenylpyrimidin-2-amines, including this compound derivatives, have been synthesized and evaluated for their anti-cancer activity against non-small-cell lung carcinoma (NSCLC) cells. These compounds have shown potent anti-cancer activity, underscoring their potential in cancer treatment (Borvornwat Toviwek et al., 2017).
Crystal Structure Analysis
The crystal structure of compounds like cyprodinil, which is structurally related to this compound, has been studied. Understanding the crystal structure of such compounds is crucial for their application in various fields, including material science and pharmaceuticals (Youngeun Jeon et al., 2015).
A2B Adenosine Receptor Antagonism
N-heteroaryl bipyrimidin-amines, related to this compound, have been identified as potent and selective A2B adenosine receptor antagonists. These compounds show efficacy in preclinical models, suggesting their potential in therapeutic applications (Bernat Vidal et al., 2007).
Synthesis of Pyrimidinylpyrrolidines
Aminomethyl heterocycles, including this compound, have been used in the synthesis of highly functionalized pyrimidinylpyrrolidines. These compounds have potential applications in pharmaceuticals and agrochemicals (Elghareeb E. Elboray et al., 2011).
Amination Reactions
The amination of pyrimidine derivatives, including this compound, is a critical reaction in organic chemistry, contributing to the synthesis of various compounds with potential applications in drug discovery and materials science (A. P. Kroon & H. Plas, 2010).
Vibration Analysis of Amino Groups
The out-of-plane vibrations of amino groups in compounds like 2-aminopyrimidine, related to this compound, have been studied. This research provides insights into molecular dynamics and structure, essential in material science and molecular modeling (W. McCarthy et al., 1998).
Anti-Trypanosomal and Anti-Plasmodial Activities
Novel 2-aminopyrimidine derivatives, structurally related to this compound, exhibit significant anti-trypanosomal and anti-plasmodial activities. These findings open avenues for the development of new treatments for diseases like sleeping sickness and malaria (Michael Hoffelner et al., 2020).
Safety and Hazards
The safety information for 2-Cyclopropylpyrimidin-4-amine includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-cyclopropylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUUNXSYGPXQGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663887 | |
Record name | 2-Cyclopropylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10663887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265324-26-3 | |
Record name | 2-Cyclopropylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10663887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclopropylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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